molecular formula C19H21N5O3S2 B3005513 N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223906-46-4

N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B3005513
CAS No.: 1223906-46-4
M. Wt: 431.53
InChI Key: YOEGKRATOKBNJB-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:

  • 4-Ethoxyphenyl group linked via an acetamide bridge at position 6, enhancing lipophilicity and influencing receptor interactions.
  • 7-Oxo group on the pyrimidine ring, a common pharmacophore in bioactive molecules targeting oxidative stress and enzymatic activity .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-2-27-14-5-3-13(4-6-14)21-15(25)11-24-12-20-17-16(18(24)26)29-19(22-17)23-7-9-28-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGKRATOKBNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

Table 1: Key Structural Variations and Properties
Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight Notable Activity
Target Compound Thiomorpholino N-(4-ethoxyphenyl)acetamide ~452.5 g/mol* Potential antioxidant/neuroprotective (inferred)
N-[(4-chlorophenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6-yl]acetamide Pyrrolidinyl N-(4-chlorobenzyl)acetamide 403.89 g/mol Neuroprotective (analogous to IDPU )
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) Urea moiety Propyl group 296.36 g/mol Neuroprotective (6-OHDA model)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene Ethyl carboxylate 549.6 g/mol Anticancer (structural inference)

*Calculated based on molecular formula.

Key Observations :

  • Substituent Flexibility: The thiomorpholino group in the target compound may enhance solubility compared to pyrrolidinyl analogs due to its sulfur atom and larger ring size .
  • Aryl Group Impact : The 4-ethoxyphenyl group in the target compound likely improves metabolic stability compared to chlorophenyl or furylmethyl groups (e.g., ), as ethoxy groups resist oxidative degradation .

Non-Thiazolo Pyrimidine Analogs

  • Coumarin-Acetamide Hybrids (): These compounds, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, share acetamide linkages but lack the thiazolo[4,5-d]pyrimidine core. They exhibited superior antioxidant activity (2–3× ascorbic acid), suggesting that the target compound’s acetamide group may similarly enhance radical scavenging .
  • Triazolo[4,5-d]pyrimidine Derivatives (): The compound 2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide has a triazole ring instead of thiazole.

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